molecular formula C16H11F2N3O3S B2490743 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868371-08-8

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2490743
CAS No.: 868371-08-8
M. Wt: 363.34
InChI Key: KSMKXXSULAOKQH-MNDPQUGUSA-N
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Description

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a benzothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound also features nitro and difluoro substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.

    Introduction of the Difluoro Substituents: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Nitro Group Introduction: Nitration of the aromatic ring is performed using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling Reaction: The benzothiazole intermediate is coupled with the nitrobenzamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoro substituents can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Corresponding benzothiazole derivatives with oxidized functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with nucleophilic groups replacing the difluoro substituents.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-4-methoxybenzamide
  • N-[(2Z)-3-ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene] cyclopropanecarboxamide

Uniqueness

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoro and nitro groups enhances its potential as a versatile compound in various applications.

Biological Activity

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a nitrobenzamide group, which contribute to its reactivity and biological interactions. The molecular formula is C19H12F2N2O3SC_{19}H_{12}F_{2}N_{2}O_{3}S with a molecular weight of approximately 386.37 g/mol. The presence of difluorinated ethyl groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Preliminary studies suggest that this compound may interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis or cell signaling pathways.
  • DNA Interaction : Potential intercalation with DNA has been suggested, similar to other benzothiazole derivatives.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
L1HCT1165.03DNA intercalation
L2MCF77.00Enzyme inhibition
L3A5494.50Apoptosis induction

These findings highlight the potential for this compound in developing new anticancer therapies.

Anti-inflammatory Activity

The compound's structural features suggest it may possess anti-inflammatory properties. Studies on related benzothiazole derivatives have shown:

  • Inhibition of Pro-inflammatory Cytokines : Reduced levels of TNF-alpha and IL-6 in vitro.
  • Cell Migration Inhibition : Decreased migration of macrophages in response to inflammatory stimuli.

Case Studies

  • In Vitro Studies : A study involving various derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against human colon cancer cells (HCT116), with IC50 values ranging from 4 to 7 µM .
  • In Vivo Studies : In murine models bearing tumors, administration of analogs led to significant tumor growth inhibition compared to controls. These studies suggest a favorable safety profile with low systemic toxicity .

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c1-2-20-14-12(18)7-10(17)8-13(14)25-16(20)19-15(22)9-4-3-5-11(6-9)21(23)24/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMKXXSULAOKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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